![molecular formula C18H26ClN5 B4195751 N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride](/img/structure/B4195751.png)
N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride
Overview
Description
N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride, also known as CPQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and drug development. CPQ is a synthetic compound that belongs to the class of quinazoline derivatives.
Mechanism of Action
N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride exerts its antitumor activity by inhibiting the protein kinase B/Akt pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride inhibits the activity of this pathway by binding to the ATP-binding site of the protein kinase B/Akt enzyme, thereby preventing its activation. This leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has been shown to exhibit significant antitumor activity in various cancer cell lines. Additionally, N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has been shown to induce apoptosis in cancer cells by activating the caspase-mediated apoptotic pathway. N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition to its antitumor activity, N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride exhibits significant antitumor activity in various cancer cell lines, making it a useful tool for cancer research. However, N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride also has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics are not well understood. Additionally, N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has not been extensively studied in vivo, and its efficacy in animal models is not well established.
Future Directions
N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has significant potential for future research in various fields, including cancer research and drug development. Some of the future directions for N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride research include:
1. Investigating the toxicity and pharmacokinetics of N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride in vivo to determine its safety and efficacy in animal models.
2. Studying the mechanism of action of N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride in more detail to identify potential targets for drug development.
3. Developing new derivatives of N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride with improved pharmacokinetic properties and higher efficacy.
4. Investigating the potential of N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride as a lead compound for the development of new anticancer drugs.
5. Studying the antibacterial activity of N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride in more detail to identify potential applications in the field of infectious diseases.
In conclusion, N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride is a synthetic compound that has significant potential for various applications in scientific research. N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride exhibits significant antitumor and antibacterial activity and has potential for future research in cancer research and drug development. Further studies are needed to fully understand the toxicity and pharmacokinetics of N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride and to identify potential targets for drug development.
Scientific Research Applications
N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential applications in cancer research. Studies have shown that N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride exhibits antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B/Akt pathway. Additionally, N-cyclopentyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
properties
IUPAC Name |
N-cyclopentyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5.ClH/c1-22-10-12-23(13-11-22)18-20-16-9-5-4-8-15(16)17(21-18)19-14-6-2-3-7-14;/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,19,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVXOXVFXGTNIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NC4CCCC4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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